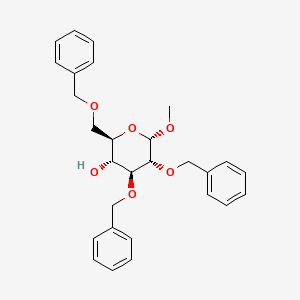

Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside

Beschreibung

BenchChem offers high-quality Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R,6S)-6-methoxy-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O6/c1-30-28-27(33-19-23-15-9-4-10-16-23)26(32-18-22-13-7-3-8-14-22)25(29)24(34-28)20-31-17-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25-,26+,27-,28+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKMCQRFDSVZAX-DFLSAPQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Deployment of Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside

Executive Summary

Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (hereafter Me-2,3,6-OBn-Glc ) is a cornerstone intermediate in carbohydrate chemistry. It serves as a specialized glycosyl acceptor , uniquely positioned to facilitate the construction of (1

This guide moves beyond standard textbook preparations to address the specific "pain points" of working with this molecule: the synthesis of the acceptor via regioselective ring opening and the inherent low nucleophilicity of the C-4 hydroxyl group.

Structural Analysis & Reactivity Profile

The utility of Me-2,3,6-OBn-Glc lies in its specific protection pattern.[1] By masking the C-2, C-3, and C-6 positions with benzyl ethers, the molecule remains "armed" (electronically rich) but directs all glycosylation events to the C-4 position.

The C-4 Nucleophilicity Challenge

The C-4 hydroxyl group in glucopyranosides is notoriously the least reactive secondary hydroxyl. Two factors drive this:

-

Steric Flanking: The C-4 position is wedged between the bulky C-3 benzyloxy group and the C-5 hydroxymethyl assembly (C-6).

-

Hydrogen Bonding: Crystallographic studies suggest that in 2,3,6-tri-O-benzyl systems, the C-4 OH often engages in intramolecular hydrogen bonding with the C-6 oxygen, effectively "locking" the proton and reducing nucleophilic availability.

Implication for Protocol: Successful glycosylation at C-4 requires highly reactive donors (e.g., thioglycosides, trichloroacetimidates) and non-coordinating solvents (DCM, Toluene) to minimize competitive solvent interaction.

Synthesis Strategy: The Regioselective Fork

The most robust route to Me-2,3,6-OBn-Glc is not direct benzylation (which yields uncontrollable mixtures) but rather the benzylidene acetal route . The critical step is the regioselective reductive opening of the 4,6-O-benzylidene ring.[2]

The Mechanism of Regioselectivity

The direction of ring opening is dictated by the choice of reducing agent and Lewis acid.[3] This is a common failure point for junior chemists who select the wrong hydride source.

-

Pathway A (Target): Opening to the 6-O-benzyl ether (leaving 4-OH free).[4] This requires a proton-acid mechanism or specific borane kinetics where the O-4 is stabilized, directing hydride attack to C-4 (cleaving the O4-benzylidene bond? No, the hydride attacks the acetal carbon, and the oxygen that leaves determines the product. To get 6-OBn, the O4-acetal bond must break. To get 4-OBn, the O6-acetal bond must break).

-

Correction: In the Garegg method (

), the protonation is equilibrium-controlled. The transition state leading to the 6-O-benzyl ether is favored.

-

-

Pathway B (Avoid): Opening to the 4-O-benzyl ether (leaving 6-OH free).[2] This typically occurs with bulky Lewis acids (

) where coordination to the less sterically hindered O-6 leads to cleavage of the O6-acetal bond.

Visualization: Synthesis Workflow

Figure 1: The regioselective divergence in benzylidene acetal opening. Path A (Red) yields the desired acceptor.

Experimental Protocols

Protocol A: Regioselective Ring Opening (Garegg Method)

Objective: Convert Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside to the 4-OH acceptor.

Reagents:

-

Substrate (1.0 eq)

-

Sodium Cyanoborohydride (

) (5.0 eq) -

HCl (1M in diethyl ether) (Solvent: THF)

-

Molecular Sieves (3Å)

Step-by-Step:

-

Preparation: Dissolve the benzylidene precursor in anhydrous THF (0.1 M concentration) containing activated 3Å molecular sieves. Stir for 30 mins under Argon to ensure absolute dryness.

-

Hydride Addition: Add

(5.0 eq) in one portion. -

Acid Initiation: Cool the mixture to 0°C. Dropwise add ethereal HCl until the evolution of gas ceases and the pH indicates acidity (check with damp pH paper held in headspace).

-

Critical Control Point: Do not add acid too rapidly; the reaction is exothermic and excess acid can hydrolyze the glycosidic bond.

-

-

Monitoring: Allow to warm to room temperature. Monitor by TLC (Hexane:EtOAc 2:1). The product will be slightly more polar than the starting material.

-

Quench: Dilute with DCM, wash with saturated

and brine. -

Purification: Silica gel chromatography.

-

Yield Expectation: 75-85%.

-

Protocol B: Glycosylation (Thioglycoside Donor)

Objective: Coupling Me-2,3,6-OBn-Glc (Acceptor) with a Thioglycoside Donor.[5]

Reagents:

-

Acceptor (1.0 eq)

-

Donor (Ethyl thioglycoside) (1.2 eq)

-

NIS (N-Iodosuccinimide) (1.5 eq)

-

TfOH (Triflic acid) (0.1 eq)

-

DCM (Anhydrous)

Step-by-Step:

-

Drying: Co-evaporate donor and acceptor with toluene (3x) to remove trace water. Dissolve in anhydrous DCM. Add 4Å MS.

-

Activation: Cool to -40°C. Add NIS.

-

Promotion: Add TfOH (catalytic).

-

Observation: The solution often turns dark violet (iodine liberation).

-

-

Reaction: Stir at -40°C for 30 mins, then slowly warm to -10°C.

-

Quench: Add saturated

(sodium thiosulfate) to remove iodine (solution turns clear/yellow).

Quantitative Data Summary

The following table compares the efficiency of different opening conditions for the benzylidene acetal.

| Reagent System | Solvent | Major Product | Regioselectivity (6-OBn : 4-OBn) | Yield | Notes |

| NaCNBH₃ / HCl | THF | 6-OBn (4-OH) | 19 : 1 | 82% | Recommended. Cleanest reaction. |

| DCM | 6-OBn (4-OH) | 10 : 1 | 70% | Slower; TFA can cleave glycosides. | |

| Ether | 4-OBn (6-OH) | 1 : 20 | 85% | Yields the wrong isomer. | |

| THF | 6-OBn (4-OH) | 95 : 5 | 78% | Excellent but expensive reagents. |

Mechanistic Pathway: Glycosylation

Understanding the acceptor's role requires visualizing the

Figure 2: Glycosylation mechanism showing the convergence of the C-4 acceptor and the donor oxocarbenium ion.

References

-

Garegg, P. J., Hultberg, H., & Wallin, S. (1982). A novel, reductive ring-opening of carbohydrate benzylidene acetals. Carbohydrate Research.

- Foundational paper for the NaCNBH3/HCl regioselective opening.

-

Lipták, A., Jodál, I., & Nánási, P. (1975). Stereoselective ring-cleavage of 4,6-O-benzylidene derivatives of hexopyranosides with lithium aluminium hydride-aluminium chloride. Carbohydrate Research.

- Establishes the complementary LiAlH4 route (undesired isomer in this context).

-

Shie, C. R., et al. (2014). Regioselective Reductive Openings of 4,6-O-Benzylidene-Type Acetals. CRC Press / Taylor & Francis.

- Review of mechanistic aspects of acetal opening.

-

Mobarak, H., et al. (2025).[6] Crystal Structure of Methyl 2,3-di-O-benzyl-α-D-(4-2H)-Glucopyranoside. Journal of Chemical Crystallography.

- Provides crystallographic evidence of H-bonding networks affecting C-4 reactivity.

-

BenchChem Protocols. (2025). Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (and intermediates).

- Standard industrial protocols for benzyl protection.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. portal.research.lu.se [portal.research.lu.se]

- 4. researchgate.net [researchgate.net]

- 5. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

Technical Monograph: Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside

CAS: 19488-48-3 Role: Strategic Glycosyl Acceptor & Intermediate[][2][3][4][5]

Part 1: Executive Summary & Strategic Utility

Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (CAS 19488-48-3) is a high-value monosaccharide building block characterized by a specific protection pattern that leaves the C4-hydroxyl group free .[][2][3][4][5] This structural feature renders it an indispensable "glycosyl acceptor" in the synthesis of complex oligosaccharides, particularly those containing (1→4) linkages found in bioactive glycans, starch derivatives, and bacterial cell wall components.[4][6]

Unlike fully protected glucose derivatives, this compound allows for the regioselective extension of the carbohydrate chain at the C4 position without the need for additional deprotection steps.[6] Its benzyl ether protecting groups at C2, C3, and C6 provide robust stability against acidic and basic conditions (excluding strong Lewis acids or hydrogenolysis), making it compatible with a wide range of glycosylation protocols.[4][6]

Key Technical Specifications

| Property | Specification |

| CAS Number | 19488-48-3 |

| IUPAC Name | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside |

| Molecular Formula | C₂₈H₃₂O₆ |

| Molecular Weight | 464.55 g/mol |

| Appearance | Viscous colorless oil to low-melting solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Toluene |

| Key Functionality | C4-OH Nucleophile (Acceptor) |

| Anomeric Configuration | Alpha (α-OMe) |

Part 2: Synthesis & Mechanistic Pathways[1][3][4]

The synthesis of CAS 19488-48-3 is a classic exercise in regioselective protection group manipulation .[][2][3][4][5] Direct benzylation of methyl glucoside is non-selective; therefore, the synthesis relies on the unique properties of the 4,6-O-benzylidene acetal.[][3][4][5]

The Core Synthetic Route

The most robust protocol involves the "Garegg" regioselective reductive opening of a benzylidene acetal.[6]

-

Acetalization: Methyl α-D-glucopyranoside is treated with benzaldehyde dimethyl acetal and an acid catalyst (CSA or pTsOH) to form the thermodynamically stable 4,6-O-benzylidene derivative.[][2][3][4][5]

-

Benzylation: The remaining free hydroxyls at C2 and C3 are benzylated using Benzyl Bromide (BnBr) and Sodium Hydride (NaH).[2][6]

-

Regioselective Ring Opening (The Critical Step): The 4,6-O-benzylidene ring is opened reductively.[][2][3][4][5][7][8][9] The choice of reagents dictates the position of the remaining benzyl group.[6]

Visualizing the Regioselectivity

The following diagram illustrates the divergent pathways. The "Garegg" route is required for this specific CAS number.[6]

Figure 1: Divergent synthesis pathways from the benzylidene intermediate.[2][5] The choice of reducing agent determines whether the 4-OH (Target) or 6-OH (Isomer) is generated.[3][4]

Part 3: Detailed Experimental Protocol

Objective: Synthesis of Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside from Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside.

Reagents & Equipment[1][3][4][5][13][14]

-

Substrate: Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside (1.0 eq)

-

Reagent: Sodium Cyanoborohydride (NaCNBH₃) (10.0 eq)[][2][6]

-

Acid: Hydrogen Chloride (HCl) in Diethyl Ether (1.0 M solution)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask, dissolve the substrate (1.0 eq) in anhydrous THF (0.1 M concentration). Add activated 3Å molecular sieves to ensure absolute dryness.[][5][6]

-

Reagent Addition: Add Sodium Cyanoborohydride (NaCNBH₃, 10 eq) to the mixture. Stir at room temperature for 10 minutes.

-

Acid Activation: Cool the reaction mixture to 0°C. Dropwise, add the solution of HCl in diethyl ether until the evolution of gas ceases and the pH becomes slightly acidic (monitor carefully; excess acid can hydrolyze the glycosidic bond).

-

Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor by TLC (Hexane:EtOAc 2:1).[2][5][6] The starting material (Rf ~0.[6]6) should disappear, and the product (Rf ~0.3, more polar due to free OH) should appear.[6]

-

Quenching: Once complete (typically 1–3 hours), dilute the mixture with DCM and neutralize with saturated aqueous NaHCO₃.

-

Workup: Wash the organic layer with water and brine.[][2][5][6] Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the residue via flash column chromatography on silica gel (Gradient: Hexane → Hexane:EtOAc 3:1).

Self-Validating Checkpoint: The product must show a free hydroxyl signal in the IR spectrum (~3450 cm⁻¹) and a simplified benzyl region in NMR (3x CH₂ AB systems, not 2x plus a benzylidene singlet).

Part 4: Applications in Drug Development[1]

This compound is a "Privileged Building Block" in carbohydrate chemistry.[][5][6]

Synthesis of (1→4) Linked Oligosaccharides

The free C4-OH is sterically hindered compared to C6-OH but is the essential acceptor for synthesizing Maltose (α-1,[][2][3][4][5]4) and Cellobiose (β-1,[][2][3][4][5]4) motifs.

-

Protocol: Coupling CAS 19488-48-3 with a thioglycoside or trichloroacetimidate donor.[][2][3][4][5]

-

Outcome: If the donor has a C2-participating group (e.g., OAc), a β-1,4 linkage is formed (Cellobiose type).[][2][3][4][5] If the donor is "armed" (e.g., OBn) and conditions favor Sₙ1, an α-1,4 linkage is favored (Maltose type).[3][4][6]

Heparin and Heparan Sulfate Mimetics

Synthetic heparinoids often require glucoside backbones with specific sulfation patterns. The C4-OH can be glycosylated, or selectively phosphorylated/sulfated later in the sequence.[][4][5]

Total Synthesis of Natural Products

Used as a chiral pool starting material for complex non-carbohydrate targets (e.g., polyketides) where the chirality of C2, C3, and C5 is preserved.[4][6]

Figure 2: The role of CAS 19488-48-3 as an acceptor in convergent oligosaccharide assembly.[][2][3][4][5]

Part 5: Analytical Characterization (NMR Profile)

To validate the identity of CAS 19488-48-3, compare experimental data against these diagnostic signals (CDCl₃, 400 MHz).

| Signal | Chemical Shift (δ ppm) | Multiplicity | Interpretation |

| H-1 (Anomeric) | ~4.60 - 4.65 | Doublet (J ~3.5 Hz) | Confirms Alpha configuration.[][2][3][4][5] |

| Ph-CH₂ (Benzyl) | 4.40 - 5.00 | Multiplets (6H) | Three AB quartets corresponding to 2, 3, and 6-OBn.[][2][3][4][5] |

| OMe | ~3.38 | Singlet (3H) | Methyl glycoside at C1.[][2][5] |

| H-4 | ~3.60 - 3.75 | Triplet/Multiplet | Shifted upfield relative to H-3 due to free OH (Diagnostic).[][3][4][5] |

| OH-4 | ~2.40 - 2.80 | Broad Singlet | Exchangeable with D₂O.[][2][3][4][5] |

| Aromatic H | 7.15 - 7.40 | Multiplet (15H) | Integration must match 3x Benzyl groups.[][2][3][4][5] |

Critical QC Note: The absence of the benzylidene acetal proton singlet (~5.5 ppm) and the presence of exactly 3 benzyl methylene pairs confirm the reductive opening was successful.

References

-

Garegg, P. J., Hultberg, H., & Wallin, S. (1982).[4] A novel, reductive ring-opening of carbohydrate benzylidene acetals.[][3][4][5][10] Carbohydrate Research, 108(1), 97-101.[][3][4][5][6] [3][6]

-

Lipták, A., Jodál, I., & Nánási, P. (1975).[4][6] Stereoselective ring cleavage of 4,6-O-benzylidene derivatives of hexopyranosides with lithium aluminium hydride-aluminium chloride. Carbohydrate Research, 44(1), 1-11.[][3][4][5][6]

-

Shie, C. R., Tzeng, Z. H., Kulkarni, S. S., et al. (2003).[4][6] Metal triflate-catalyzed regioselective reductive ring opening of benzylidene acetals. Angewandte Chemie International Edition, 42(15), 1731-1733.[][3][4][5][6] [3][6]

-

BOC Sciences. (2024).[][2][5][6] Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside Product Specifications.

-

Sigma-Aldrich. (2024).[][2][3][4][5][6] Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside Safety Data Sheet. [3][6]

Sources

- 2. Methyl 2,3,6-tri-O-benzyl-a- D -glucopyranoside 95 19488-48-3 [sigmaaldrich.com]

- 3. synthose.com [synthose.com]

- 4. synthose.com [synthose.com]

- 5. Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside | C28H32O6 | CID 11190476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Calcium sulfite - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine [organic-chemistry.org]

regioselective benzylation of methyl α-D-glucopyranoside

An In-Depth Technical Guide to the Regioselective Benzylation of Methyl α-D-Glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

The regioselective benzylation of carbohydrates is a cornerstone of synthetic carbohydrate chemistry, enabling the creation of complex molecules with precise functionalities essential for drug development and biological research. This guide provides a comprehensive technical overview of the , a common and important model substrate. We will delve into the underlying principles of hydroxyl group reactivity, explore key methodologies for achieving regioselectivity, provide detailed experimental protocols, and discuss the critical aspects of product characterization and analysis. This document is intended to serve as a practical resource for researchers, offering both theoretical understanding and actionable laboratory procedures.

Introduction: The Significance of Regioselective Benzylation

Benzyl ethers are among the most widely used protecting groups in carbohydrate chemistry. Their stability under a broad range of reaction conditions, including acidic and basic media, coupled with their facile removal via catalytic hydrogenation, makes them nearly ideal for multi-step synthetic sequences.[1] Consequently, partially benzylated sugars are pivotal intermediates in the synthesis of oligosaccharides, glycoconjugates, and various carbohydrate-based therapeutics.

The challenge in carbohydrate chemistry lies in the presence of multiple hydroxyl groups with similar reactivity. For methyl α-D-glucopyranoside, there are four secondary hydroxyl groups (at C-2, C-3, C-4, and C-6) that can potentially be benzylated. Achieving regioselectivity—the preferential reaction at a single hydroxyl position—is paramount for the efficient synthesis of target molecules. This guide will focus on the strategies and techniques to control this selectivity.

Understanding Hydroxyl Reactivity in Methyl α-D-Glucopyranoside

The regioselectivity of benzylation is fundamentally governed by the relative reactivity of the different hydroxyl groups on the pyranoside ring. This reactivity is a complex interplay of steric and electronic factors.

-

Steric Hindrance: The accessibility of each hydroxyl group to the incoming reagents plays a significant role. The primary hydroxyl group at C-6 is generally the most sterically accessible and, therefore, often the most reactive, especially with bulky reagents.[2] The secondary hydroxyls at C-2, C-3, and C-4 are more sterically hindered.

-

Electronic Effects: The electron density on the oxygen atom of the hydroxyl group influences its nucleophilicity. Inductive effects from neighboring electron-withdrawing groups can decrease the nucleophilicity of a hydroxyl group. For instance, the anomeric methoxy group at C-1 can influence the reactivity of the C-2 hydroxyl group.

-

Intramolecular Hydrogen Bonding: The presence of a network of intramolecular hydrogen bonds can also modulate the reactivity of the hydroxyl groups by affecting their availability for reaction.

The general order of reactivity for the hydroxyl groups in methyl α-D-glucopyranoside towards benzoylation has been determined to be 2-OH > 3-OH > 4-OH.[3] However, this order can be influenced by the specific reaction conditions and reagents used for benzylation.

Methodologies for Regioselective Benzylation

Several methods have been developed to achieve the . This section will detail two of the most common and reliable approaches: the tin-mediated method and direct benzylation under basic conditions.

Tin-Mediated Regioselective Benzylation

The use of organotin reagents, such as dibutyltin oxide (Bu₂SnO) or dibutyltin dimethoxide (DBDM), is a powerful strategy for activating specific hydroxyl groups.[1] This method relies on the formation of a five- or six-membered cyclic stannylene acetal intermediate, which then enhances the nucleophilicity of one of the coordinated hydroxyl groups.

Mechanism of Action:

The reaction proceeds through the formation of a stannylene acetal across a diol. In the case of methyl α-D-glucopyranoside, the stannylene acetal can form across the C-2 and C-3 diol or the C-4 and C-6 diol. Subsequent reaction with an electrophile, such as benzyl bromide, occurs preferentially at one of the oxygen atoms of the acetal. For benzylation, the O-2 position is often favored.[1]

Experimental Protocol: Tin-Mediated Benzylation of Methyl α-D-Glucopyranoside

This protocol is adapted from the work of Lou (2013).[1]

Materials:

-

Methyl α-D-glucopyranoside

-

Dibutyltin dimethoxide (DBDM)

-

Benzyl bromide

-

Dioxane (anhydrous)

-

Methanol

-

Chloroform

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl α-D-glucopyranoside (0.97 g, 5 mmol) in anhydrous dioxane (40 mL).

-

Stannylene Acetal Formation: Add dibutyltin dimethoxide (1.47 mL, 5.5 mmol) to the solution. Effervescence should be observed.

-

Benzylation: Heat the reaction mixture to the desired temperature (e.g., 80 °C). Add a solution of benzyl bromide (4-6 equivalents) in dioxane (10 mL) dropwise over 1 hour.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., chloroform:methanol 8:1). The reaction is typically complete after 24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure to obtain a syrup.

-

Purification: Fractionate the resulting syrup by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of chloroform:methanol) to separate the different benzylated isomers.

Factors Influencing Regioselectivity:

-

Temperature: Increasing the reaction temperature can lead to higher yields of mono-benzylated products but may decrease regioselectivity due to the migration of the stannylene acetal.[1]

-

Solvent: While various solvents can be used, dioxane is a common choice. The solvent can influence the solubility of the intermediates and the reaction rate.[1]

-

Base: The addition of a base is generally not necessary and may even disimprove regioselectivity.[1]

Direct Regioselective Benzylation

Direct benzylation using a strong base and benzyl halide is another common method. The regioselectivity in this case is primarily driven by the relative acidity of the hydroxyl groups and the steric accessibility of the resulting alkoxides.

Mechanism of Action:

A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl groups, forming alkoxides. These alkoxides then act as nucleophiles, attacking the benzyl halide in an Sₙ2 reaction. The regioselectivity is determined by which hydroxyl group is most readily deprotonated and which resulting alkoxide is most reactive.

Experimental Protocol: Direct Benzylation of Methyl α-D-Glucopyranoside

This protocol is based on the work of Koto et al., as described by Karmali and Demchenko (2021).[4]

Materials:

-

Methyl α-D-glucopyranoside

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzyl chloride

-

Methanol

-

Toluene

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a mixture of methyl α-D-glucopyranoside (5.0 g, 25.75 mmol) and benzyl chloride (23.7 mL, 206 mmol), add a 60% suspension of sodium hydride in mineral oil (1.6 g, 40.01 mmol). Stir the resulting mixture under an inert atmosphere (e.g., argon) for 5 minutes at room temperature.

-

Reaction: Add additional sodium hydride (1.07 g, 26.76 mmol) and heat the mixture to 100 °C for 3 hours. Add another portion of sodium hydride (1.50 g, 36.0 mmol) and continue heating for an additional 2 hours.

-

Workup: Cool the reaction mixture to room temperature and carefully quench the excess NaH by the slow addition of methanol. Remove the volatiles under reduced pressure and co-evaporate the residue with toluene. Dilute the residue with dichloromethane and wash with water.

-

Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography on silica gel (e.g., ethyl acetate-hexane gradient) to separate the isomers. This method often yields methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside as the major product.[4]

Product Characterization: Ensuring Scientific Integrity

The unambiguous characterization of the benzylated products is crucial to validate the regioselectivity of the reaction. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The chemical shifts of the protons attached to the carbon atoms bearing the hydroxyl or benzyl ether groups are highly informative. Upon benzylation, the proton on the substituted carbon (e.g., H-2 if C-2 is benzylated) will typically experience a downfield shift.

-

¹³C NMR: Benzylation causes a significant downfield shift (typically +7.5 to +8.2 ppm) of the carbon atom to which the benzyl group is attached.[1] This large and predictable shift is a reliable indicator of the position of benzylation.

Example of NMR Data Interpretation:

In a study on the tin-mediated benzylation of methyl α-D-glucopyranoside, the different isomers were separated by HPLC and their structures were elucidated by ¹³C NMR. The downfield shift of the carbon signal was used to assign the position of the benzyl group.[1]

Chromatographic Methods

-

Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction and for the initial assessment of the product mixture. The different regioisomers will often have different Rƒ values.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for both the analytical separation and quantification of the different isomers, as well as for preparative purification.[1]

-

Column Chromatography: This is the standard method for the preparative separation of the benzylated products on a laboratory scale.[4]

Comparative Analysis of Methodologies

The choice of method for regioselective benzylation will depend on the desired product, the available resources, and the scale of the reaction. The following table provides a summary and comparison of the key methods.

| Feature | Tin-Mediated Benzylation | Direct Benzylation |

| Primary Product | Often favors O-2 benzylation[1] | Can be tuned to favor other isomers, e.g., 2,4,6-tri-O-benzyl[4] |

| Reagents | Organotin compounds (e.g., Bu₂SnO, DBDM), Benzyl halide | Strong base (e.g., NaH), Benzyl halide |

| Reaction Conditions | Typically requires heating (e.g., 80-100 °C)[1] | Requires heating (e.g., 100 °C)[4] |

| Advantages | Good for achieving mono-benzylation, often with high regioselectivity. | Can be a one-step procedure to poly-benzylated products. |

| Disadvantages | Toxicity of organotin reagents, can require stoichiometric amounts of tin. | Use of hazardous reagents (NaH), can produce a mixture of products requiring careful purification. |

Visualization of Key Concepts

Structure of Methyl α-D-Glucopyranoside

Caption: Structure of methyl α-D-glucopyranoside showing the different hydroxyl groups.

Workflow for Tin-Mediated Benzylation

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Intermediates in Oligosaccharide Synthesis

This guide provides a comprehensive exploration of the pivotal intermediates that form the cornerstone of modern chemical oligosaccharide synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural descriptions to elucidate the underlying principles and strategic considerations that govern the synthesis of complex carbohydrates. The chemical synthesis of oligosaccharides is a field marked by significant challenges, primarily due to the structural complexity and stereochemical diversity of these molecules.[1][2] Mastering their synthesis requires a deep understanding of the key intermediates: glycosyl donors, glycosyl acceptors, and the strategic application of protecting groups and linkers.

The Glycosylation Reaction: A Conceptual Overview

The construction of any oligosaccharide hinges on the formation of the glycosidic bond, a reaction that couples two key intermediates: a glycosyl donor and a glycosyl acceptor .[3][4] The glycosyl donor is a carbohydrate moiety containing a leaving group (LG) at the anomeric carbon, rendering this position electrophilic upon activation. The glycosyl acceptor is a nucleophile, typically another carbohydrate with one or more free hydroxyl groups (-OH).[5] The reaction, promoted by a catalyst or activator, results in the formation of a new glycosidic linkage.

The stereochemical outcome of this reaction—whether an α- or β-linkage is formed—is one of the most critical challenges in carbohydrate chemistry.[6][7] The final stereochemistry is dictated by a complex interplay of factors including the nature of the donor's leaving group, the protecting groups on both the donor and acceptor, the choice of solvent, and the reaction conditions.[8][9][10]

Sources

- 1. Synthetic Strategies for Bioactive Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Strategies for Bioactive Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycosyl donor - Wikipedia [en.wikipedia.org]

- 4. diva-portal.org [diva-portal.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]

- 10. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]

Strategic Access to Partially Benzylated Glucopyranosides: A Technical Guide to Regiocontrol

This guide outlines the strategic discovery and synthesis of partially benzylated glucopyranosides, focusing on regioselective methodologies essential for modern carbohydrate chemistry.

Audience: Synthetic Chemists, Glycoscientists, and Drug Discovery Researchers. Scope: Regioselective protection strategies, mechanistic insights, and scalable protocols for glucose derivatives.

Executive Summary: The "Protecting Group" Chess Game

In the synthesis of complex oligosaccharides and glycoconjugates, the ability to selectively expose a single hydroxyl group on the glucose scaffold is the rate-limiting step. Partially benzylated glucopyranosides—specifically those with free hydroxyls at C-4 or C-6—are the "kingmakers" of glycosylation. They serve as acceptors that determine the regiochemistry of the next glycosidic bond.

This guide moves beyond basic protection steps to analyze the mechanistic drivers of regioselectivity. We focus on two dominant strategies:

-

The Reductive Opening of 4,6-O-Benzylidene Acetals: The industry standard for differentiating C-4 and C-6.

-

Organotin-Mediated Alkylation: A powerful method for direct, regioselective functionalization of diols.

Mechanistic Foundations of Regiocontrol

The Benzylidene Platform (The Workhorse)

The 4,6-O-benzylidene acetal is unique. It locks the C-4 and C-6 hydroxyls into a trans-decalin-like fused ring system (dioxane ring fused to pyranose). The regioselectivity of its opening is dictated by the nature of the electrophile and the solvent coordination .

-

Path A (Steric/Coordination Control): When using bulky Lewis acids (e.g.,

or -

Path B (Basicity/Acidity Control): When using strong protic acids or smaller Lewis acids (e.g.,

or

Stannylene Acetal Activation (The Sniper)

Dibutyltin oxide (

-

Mechanism: The tin atom is Lewis acidic and coordinates with nucleophiles (solvent or halide). In a stannylene acetal, the oxygen atoms become more nucleophilic.

-

Regioselectivity: Activation is typically observed at the equatorial oxygen in a cis-diol system. However, in glucose (all trans-diequatorial), stannylenes often favor the primary O-6 or the O-2 position due to dimerization equilibria and coordination geometry.

Decision Logic & Visualization

The following diagram illustrates the critical decision tree for selecting reagents based on the desired target structure.

Caption: Decision matrix for regioselective opening of benzylidene acetals and tin-mediated alkylation.

Experimental Protocols

Protocol A: Regioselective Opening to 4-OH (The Et3SiH Method)

Target: Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside This method replaces the toxic NaCNBH3/HCl system with a cleaner, silane-based reduction.

Reagents:

-

Substrate: Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside (1.0 equiv)

-

Reductant: Triethylsilane (

) (5.0 equiv) -

Catalyst: Trifluoromethanesulfonic acid (TfOH) (2.5 equiv) (or

) -

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: Triethylamine (

) / Methanol[4]

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask containing 4Å molecular sieves. Cool to 0°C under Argon.

-

Dissolution: Dissolve the substrate in DCM (0.1 M concentration).

-

Addition: Add

via syringe. Stir for 10 minutes. -

Activation: Add TfOH dropwise slowly at 0°C. Note: The solution typically turns yellow/orange.

-

Reaction: Stir at 0°C for 1–2 hours. Monitor via TLC (Hexane/EtOAc 3:1). The product (4-OH) is usually more polar than the starting material.

-

Quench: Add excess

followed by MeOH until the solution is colorless. -

Workup: Dilute with DCM, wash with saturated

and brine. Dry over -

Purification: Silica gel chromatography.

Self-Validation Check:

-

NMR Signature: The benzylidene proton (s, ~5.5 ppm) disappears. A new methylene quartet (AB system) for the C-6 benzyl ether appears around 4.5–4.8 ppm. The C-4 proton signal shifts upfield due to deprotection.

Protocol B: Regioselective Opening to 6-OH (The Borane Method)

Target: Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside

Reagents:

-

Substrate: Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside

-

Reagent: Borane-trimethylamine complex (

) -

Lewis Acid: Aluminum Chloride (

) -

Solvent: Toluene (Critical for this selectivity)

Step-by-Step Workflow:

-

Setup: Dissolve substrate and

(4 equiv) in dry Toluene. -

Activation: Add

(6 equiv) in portions at room temperature. -

Heating: Sometimes requires gentle reflux or heating to 40–50°C depending on kinetics.

-

Quench: Cool to 0°C. Carefully add dilute HCl (gas evolution!).

-

Extraction: Extract with EtOAc.

-

Purification: The 6-OH product is generally less polar than the 4-OH isomer? Correction: Typically, primary alcohols (6-OH) and secondary alcohols (4-OH) have similar Rf, but 6-OH is often slightly lower or distinct. Careful gradient elution is required.

Comparative Data: Selectivity & Yields[2][5][7][8][9][10]

The following table summarizes the expected outcomes for the reductive opening of Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside .

| Reagent System | Solvent | Major Product | Yield (%) | Regioselectivity (4-OH : 6-OH) | Notes |

| THF/Ether | 4-OH (6-OBn) | 80–90 | 95 : 5 | "Garegg's Reagent". Classic, robust. | |

| DCM | 4-OH (6-OBn) | 85–95 | >99 : 1 | Modern standard. No toxic cyanide. | |

| Ether/DCM | 6-OH (4-OBn) | 75–85 | 5 : 95 | "Lipták's Reagent". Requires dry conditions.[4] | |

| Toluene | 6-OH (4-OBn) | 70–80 | 10 : 90 | Toluene solvent effect enhances 6-OH selectivity. | |

| DCM | 6-OH (4-OBn) | 80–90 | 1 : 99 | Boron-mediated reversal of silane selectivity. |

Emerging Technologies: Borinic Acid Catalysis

While reductive opening is the standard for glucose, Borinic Acid Catalysis (pioneered by M.S. Taylor) offers a non-protective group route.

-

Concept: A diphenylborinic acid catalyst forms a reversible covalent bond with diols.

-

Limitation for Glucose: This method favors cis-1,2-diols (e.g., Mannose, Galactose). Glucose, having trans-1,2-diols, is a poorer substrate for 2,3-regioselective functionalization using this specific catalyst compared to mannose. However, it can be effective for terminal 4,6-diol differentiation in specific contexts. For robust glucose synthesis, the benzylidene route remains superior.

References

-

Garegg, P. J., Hultberg, H., & Wallin, S. (1982). A novel, reductive ring-opening of carbohydrate benzylidene acetals. Carbohydrate Research, 108(1), 97–101. Link

-

Lipták, A., Jodál, I., & Nánási, P. (1975). Stereoselective ring-cleavage of 4,6-O-benzylidene derivatives of hexopyranosides with the LiAlH4-AlCl3 reagent.[2] Carbohydrate Research, 44(1), 1–11. Link

-

DeNinno, M. P., Etienne, J. B., & Duplantier, K. C. (1995). A method for the selective reduction of 4,6-O-benzylidene acetals using triethylsilane and trifluoroacetic acid.[7] Tetrahedron Letters, 36(5), 669–672. Link

-

David, S., & Hanessian, S. (1985). Regioselective manipulation of hydroxyl groups via organotin derivatives. Tetrahedron, 41(4), 643–663. Link

-

Lee, D., & Taylor, M. S. (2011).[8][9][10] Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives. Journal of the American Chemical Society, 133(11), 3724–3727.[8][9][10] Link

-

Sakagami, M., & Hamana, H. (2009). Regioselective Ring Opening of 4,6-O-Benzylidene Acetals of Hexopyranosides with BH3·NMe3/AlCl3. Tetrahedron Letters, 50(26), 3480–3482. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives [organic-chemistry.org]

Mechanistic Control of Regioselective Benzylation in Glucopyranosides

Executive Summary

The regioselective protection of glucopyranosides represents a critical bottleneck in oligosaccharide synthesis and drug development. Unlike mannose or galactose, which possess cis-diol relationships amenable to facile acetonide protection or borinic acid catalysis, D-glucose presents a unique challenge: a scaffold of trans-diequatorial secondary hydroxyls (C2, C3, C4) and a primary hydroxyl (C6).

This guide deconstructs the mechanistic pathways governing regioselectivity.[1] We move beyond empirical "recipes" to explain the causality of selectivity—differentiating between kinetic deprotonation, thermodynamic equilibration, and chelation-controlled activation.

The Thermodynamic vs. Kinetic Landscape

To control benzylation, one must first map the reactivity hierarchy of the glucoside core (e.g., methyl

Electronic and Steric Hierarchy

In the absence of chelating agents, reactivity is governed by steric accessibility and acidity (kinetic control):

-

C6-OH (Primary): Sterically least hindered, fastest to react with bulky electrophiles (e.g., Trityl chloride), but often competes with C2 under strongly basic conditions.

-

C2-OH (Secondary): The most acidic secondary hydroxyl due to the inductive electron-withdrawing effect of the anomeric center (acetal). Under basic conditions (NaH), the C2-alkoxide forms preferentially.

-

C3-OH & C4-OH: Less acidic and sterically shielded. C4 is particularly difficult to access in 4,6-protected systems due to the rigid chair conformation.

The "Protecting Group Pivot": 4,6-O-Benzylidene

The most strategic entry point for glucose functionalization is the 4,6-O-benzylidene acetal . By locking C4 and C6, the problem simplifies to distinguishing between the C2 and C3 trans-diequatorial hydroxyls.

Chelation-Controlled Regioselectivity (The Copper/Tin Paradigm)

While kinetic control (NaH/DMF) favors the C2-O-benzyl ether, chelation control reverses this selectivity to favor the C3-O-benzyl ether.

Mechanism of Copper(II) Chelation

Transition metal catalysis utilizes the ability of the metal to coordinate between the trans-diequatorial oxygens.

-

The Reagent: Copper(II) acetylacetonate [Cu(acac)

] or CuCl -

The Intermediate: The copper atom coordinates to both O2 and O3. Although trans-diequatorial spacing is wider than cis-diols, the flexibility of the ligand sphere allows a transient 5-membered chelate-like interaction.

-

The Activation: The metal acts as a Lewis acid, lowering the pKa of the hydroxyl protons. However, the O3 position becomes the preferred nucleophile.

-

Why O3? In the copper complex, the O2 oxygen is often more tightly bound (closer to the anomeric center/more acidic), rendering it less nucleophilic ("tied up"). The O3 oxygen, being more distal, retains greater nucleophilic character for the attack on benzyl bromide.

-

Mechanism of Organotin (Stannylene Acetals)

The use of dibutyltin oxide (

-

Formation: Reaction with the diol forms a dialkylstannylene acetal.

-

Activation: The tin atom is Lewis acidic. In the presence of a nucleophilic additive (like quaternary ammonium halides,

), the halide coordinates to the tin, forming a pentacoordinate stannate. -

Regioselectivity: This coordination polarizes the Sn-O bonds. In glucosides, this typically activates the equatorial oxygen that is not flanked by an axial substituent. For 4,6-O-benzylidene glucose, stannylene activation often mimics the copper route or favors the C2 position depending strictly on the electrophile and solvent, but it is less predictable than in mannose chemistry.

Visualization: Kinetic vs. Chelation Pathways

The following diagram illustrates the divergence in selectivity between base-mediated and copper-mediated pathways.

Figure 1: Divergent regioselectivity pathways for 4,6-O-benzylidene glucosides. Kinetic deprotonation favors C2, while Copper(II) chelation directs substitution to C3.

Organoboron Catalysis: The Taylor Method

While organotin reagents are effective, their toxicity poses issues for late-stage pharmaceutical synthesis. Borinic acid catalysis (developed by M.S.[3][4] Taylor) offers a "greener" alternative, though its application to trans-diols (glucose) differs from cis-diols.

The Mechanism

-

Catalyst: Diphenylborinic acid (Ph

BOH) or its ethanolamine ester. -

Cycle: The borinic acid reacts reversibly with the diol to form a cyclic borinate ester.

-

Turnover-Limiting Step: The neutral borinate ester is not nucleophilic enough. It requires activation by a base (amine) or anion coordination to form a tetracoordinate borinate "ate" complex .

-

Selectivity: This complex increases the nucleophilicity of the oxygen atoms. In glucose systems, borinic acids are highly effective for regioselective functionalization of the C6-OH in unprotected sugars, or differentiating secondary positions based on subtle hydrogen-bonding networks.

Experimental Protocols

Protocol A: Chelation-Controlled 3-O-Benzylation

Target: Selective protection of C3-OH in 4,6-O-benzylidene-D-glucopyranoside. Mechanism: Copper(II) Chelation.

Reagents:

-

Methyl 4,6-O-benzylidene-

-D-glucopyranoside (1.0 equiv) -

Copper(II) acetylacetonate [Cu(acac)

] (0.1 equiv) — Catalytic loading is key. -

Benzyl bromide (1.2 equiv)

-

Potassium carbonate (K

CO -

Solvent: Dichloromethane (DCM) or Toluene (Non-polar solvents favor the tight ion pair/chelate).

Workflow:

-

Dissolution: Dissolve the glucoside and Cu(acac)

in anhydrous DCM under Argon. Stir for 15 minutes to allow initial coordination. -

Addition: Add solid K

CO -

Reflux: Heat the mixture to reflux (40°C for DCM, 80°C for Toluene) for 12–24 hours.

-

Monitoring: TLC (Hexane:EtOAc 2:1) will show the conversion of the diol (polar) to the mono-benzylated product (less polar).

-

Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Wash the filtrate with 1M HCl (to break any residual Cu-complexes) and brine.

-

Purification: Flash chromatography.

-

Expected Result: >85% Yield of the 3-O-benzyl derivative.

-

Protocol B: Kinetic 2-O-Benzylation

Target: Selective protection of C2-OH. Mechanism: Kinetic Deprotonation.

Reagents:

-

Methyl 4,6-O-benzylidene-

-D-glucopyranoside (1.0 equiv) -

Sodium Hydride (NaH, 60% dispersion) (1.1 equiv)

-

Benzyl bromide (1.1 equiv)

-

Solvent: DMF (Polar aprotic solvent promotes the "naked" alkoxide).

Workflow:

-

Deprotonation: Suspend the glucoside in anhydrous DMF at 0°C. Add NaH portion-wise. Evolution of H

gas occurs. Stir for 30 mins.-

Note: The C2-OH is deprotonated preferentially due to the inductive effect of the anomeric center.

-

-

Alkylation: Add Benzyl bromide dropwise at 0°C.

-

Reaction: Allow to warm to RT over 1–2 hours.

-

Quench: Carefully add Methanol to quench excess hydride.

-

Workup: Dilute with EtOAc, wash extensively with water (to remove DMF).

-

Expected Result: >80% Yield of the 2-O-benzyl derivative.

-

Comparative Data Summary

The following table summarizes the regiochemical outcomes based on catalyst and conditions for Methyl 4,6-O-benzylidene-

| Method | Reagents | Solvent | Major Product | Mechanism |

| Kinetic | NaH, BnBr | DMF | 2-O-Bn | Acid-Base (Inductive effect) |

| Chelation | Cu(acac) | Toluene/DCM | 3-O-Bn | Transition State Coordination |

| Chelation | Bu | Benzene | 2-O-Bn | Stannylene Acetal (Eq.[5] activation) |

| Organoboron | Ph | CH | 3-O-Bn | Borinate "ate" complex |

| Iron (Green) | FeCl | CH | 3-O-Bn | Fe-Chelate (Mimics Copper) |

Note: The organotin outcome can vary between C2 and C3 depending on the exact stoichiometry of the halide additive, but Copper is generally preferred for high C3 selectivity.

References

-

Copper-Mediated Regioselectivity: Eby, R.; Webster, K. T.; Schuerch, C. Regioselective benzylation of methyl 4,6-O-benzylidene-α-D-glucopyranoside. Carbohydrate Research, 1984 , 129, 111–120. Link

-

Borinic Acid Catalysis: Lee, D.; Taylor, M. S.[3][4][6][7] Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives.[4][6][7] J. Am. Chem. Soc., 2011 , 133, 3724–3727.[3][4] Link

-

Iron Catalysis: Zhao, J.; et al. Efficient Iron-Catalyzed Site/Regioselective Phosphinoylation of Carbohydrates. ResearchGate/Journal of Carbohydrate Chemistry.[5] Link

- Organotin Mechanisms: Demchenko, A. V. Handbook of Chemical Glycosylation. Wiley-VCH, 2008.

-

Solvent Effects: Kuribayashi, T.; et al. Solvent-controlled regioselective protection of allyl-4,6-benzylidene glucopyranosides. Beilstein J. Org. Chem., 2007 , 3,[8] 23. Link[7]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Regioselective C-3-O-acylation and O-methylation of 4,6-O-benzylidene-beta-D-gluco- and galactopyranosides displaying a range of anomeric substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase | MDPI [mdpi.com]

- 4. Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective, borinic acid-catalyzed monoacylation, sulfonylation and alkylation of diols and carbohydrates: expansion of substrate scope and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Solvent-controlled regioselective protection of allyl-4,6-benzylidene glucopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

large-scale synthesis of Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside

Application Note: Large-Scale Synthesis of Methyl 2,3,6-tri-O-benzyl- -D-glucopyranoside[1]

Executive Summary

Methyl 2,3,6-tri-O-benzyl-

While direct benzylation of methyl glucoside yields intractable mixtures, this protocol utilizes the 4,6-O-benzylidene acetal method . This route is favored for large-scale applications (100g+) because it relies on thermodynamic control and regioselective ring opening, minimizing the need for difficult chromatographic separations compared to random protection strategies.

Key Advantages of This Protocol

-

Regiocontrol: Delivers the 4-OH acceptor exclusively ( >95:5 regioselectivity).

-

Scalability: Intermediates are crystalline solids, reducing reliance on silica gel chromatography.

-

Reproducibility: Uses the robust Garegg-Hultberg reductive opening (

).

Strategic Analysis & Workflow

The synthesis proceeds in three distinct stages. The critical engineering control point is Stage 3 , where the conditions must be strictly maintained to prevent the formation of the unwanted 6-OH regioisomer.

Synthetic Pathway Visualization[2]

Figure 1: Synthetic workflow targeting the 4-OH acceptor. The regioselectivity in Step 3 is governed by the coordination of the acid catalyst and the steric bulk of the reducing agent.

Detailed Experimental Protocols

Safety Prime: The Cyanide Hazard

WARNING: Step 3 utilizes Sodium Cyanoborohydride (

-

Engineering Control: All operations must be performed in a high-efficiency fume hood.

-

Scrubber: The exhaust from the reaction vessel must pass through a bleach (sodium hypochlorite) scrubber to neutralize evolved HCN.

-

Waste: Quenched reaction mixtures must be treated with bleach in the hood before disposal.

Step 1: Synthesis of Methyl 4,6-O-benzylidene- -D-glucopyranoside

This step locks the C4 and C6 positions into a cyclic acetal.

-

Reagents: Methyl

-D-glucopyranoside (1.0 eq), Benzaldehyde dimethyl acetal (1.2 eq), Camphorsulfonic acid (CSA, 0.1 eq). -

Solvent: Acetonitrile (MeCN).

Protocol:

-

Suspend Methyl

-D-glucopyranoside (50 g, 257 mmol) in dry MeCN (500 mL). -

Add Benzaldehyde dimethyl acetal (46 mL, 308 mmol) and CSA (6 g, 25 mmol).

-

Heat to reflux (80-82 °C). The solid will dissolve, forming a clear solution.

-

Process Check: After 2 hours, check TLC (DCM/MeOH 9:1). Product

. -

Cool to room temperature. Neutralize with Triethylamine (

, 5 mL). -

Crystallization: Concentrate to ~1/3 volume. Pour into ice-cold water (1.5 L) with vigorous stirring. The product precipitates as a white solid.[1][2]

-

Filter, wash with cold water and hexane. Dry in a vacuum oven at 50 °C.

-

Expected Yield: 85-90% (60-65 g).

-

Data: White crystalline solid. mp 163-164 °C.

Step 2: Synthesis of Methyl 2,3-di-O-benzyl-4,6-O-benzylidene- -D-glucopyranoside

Protection of the remaining hydroxyls.

-

Reagents: Step 1 Product (1.0 eq), Benzyl Bromide (BnBr, 3.0 eq), Sodium Hydride (NaH, 60% in oil, 4.0 eq).

-

Solvent: DMF (Anhydrous).

Protocol:

-

Dissolve the benzylidene intermediate (60 g, 212 mmol) in DMF (400 mL) under Nitrogen. Cool to 0 °C.

-

Add NaH (34 g, 848 mmol) portion-wise over 45 mins. Caution: Hydrogen gas evolution. Vent properly.

-

Stir for 30 mins at 0 °C.

-

Add BnBr (76 mL, 636 mmol) dropwise via addition funnel. Keep internal temp < 10 °C.

-

Warm to RT and stir for 4 hours.

-

Quench: Cool to 0 °C. Carefully add MeOH (20 mL) to destroy excess NaH.

-

Pour mixture into crushed ice (2 L). Stir for 1 hour. The product will precipitate.[2]

-

Filter the solid.[1][2][3] Recrystallize from hot Ethanol or EtOAc/Hexane.

-

Expected Yield: 85-92% (~85 g).

-

Data: White needles. mp 96-98 °C.

Step 3: Regioselective Reductive Opening (The Garegg-Hultberg Protocol)

This is the critical step converting the cyclic acetal into the 6-O-benzyl ether, leaving C4-OH free.

-

Reagents: Step 2 Product (1.0 eq), Sodium Cyanoborohydride (

, 5.0 eq), HCl (1M in Ether). -

Solvent: THF (Anhydrous). Note: Solvent choice is critical for regioselectivity.[3] Toluene favors the wrong isomer.

Protocol:

-

Setup: Flame-dry a 2L 3-neck flask. Equip with an addition funnel, nitrogen inlet, and a bleach trap on the outlet.

-

Dissolve the fully protected intermediate (50 g, 108 mmol) and

(34 g, 540 mmol) in dry THF (500 mL). Add 3Å molecular sieves. -

Cool to 0 °C.

-

Reaction: Add HCl/Ether solution dropwise until the evolution of gas ceases and the mixture remains acidic (check pH paper, pH ~3).

-

Note: The reaction is driven by the protonation of the acetal. Maintain acidic pH throughout.

-

-

Stir at 0 °C for 1 hour, then warm to RT. Monitor by TLC (Hexane/EtOAc 3:1).

-

Starting Material:

-

Product (4-OH):

(Distinctly more polar).

-

-

Workup (Safety Critical):

-

Dilute with DCM (500 mL).

-

Pour slowly into saturated aqueous

(excess) to neutralize acid and quench remaining hydride. -

Wash: Wash organic layer with water (2x) and brine.

-

Cyanide Removal: Wash with 10% aqueous bleach solution (oxidizes residual cyanide), then water again.

-

-

Dry over

and concentrate. -

Purification: The crude oil is often pure enough (>90%). For high purity, crystallize from Ether/Hexane or perform a short silica plug filtration (eluting with Hexane

30% EtOAc/Hexane).

-

Expected Yield: 75-80% (~38 g).

-

Characterization:

-

NMR (CDCl3): Signal at ~

-

NMR: Disappearance of the benzylidene singlet (

-

NMR (CDCl3): Signal at ~

Mechanism of Regioselectivity[6][7][8][9]

Understanding the mechanism ensures troubleshooting capability. The regioselectivity depends on the coordination of the Lewis Acid (or proton) and the steric accessibility of the acetal oxygens.

Figure 2: Mechanistic divergence. In the Garegg protocol, the hydride attacks the acetal carbon via a transition state that leads to the cleavage of the C4-O(acetal) bond, effectively transferring the benzylidene carbon to the O6 position as a benzyl ether.

Troubleshooting & QC Table

| Issue | Observation | Root Cause | Corrective Action |

| Low Yield (Step 3) | Incomplete conversion on TLC after 4h. | Insufficient acidity. | Add more HCl/Ether. The reaction consumes acid; pH must stay < 3. |

| Wrong Regioisomer | Product spot is slightly higher/lower | Solvent effect or Temperature.[1] | Ensure THF is used (not Toluene). Keep Temp at 0°C during addition. |

| Emulsion | Workup of Step 2 is difficult. | High concentration of DMF/Salts. | Wash with plenty of water.[4] Use brine to break emulsions. |

| Safety | Smell of almonds (Benzaldehyde) in Step 3. | Hydrolysis instead of reduction. | Water present in THF. Ensure strictly anhydrous conditions. |

References

-

Garegg, P. J.; Hultberg, H. "A regioselective reductive ring opening of 4,6-O-prop-2-enylidene acetals of hexopyranosides."[5] Carbohydrate Research, 1981 , 93, C10-C11. Link

-

Garegg, P. J.; Hultberg, H.; Wallin, S. "A novel, reductive ring-opening of carbohydrate benzylidene acetals." Carbohydrate Research, 1982 , 108, 97-101. Link

-

Lipták, A.; Jodál, I.; Nánási, P. "Stereoselective ring-cleavage of 4,6-O-benzylidene derivatives of hexopyranosides with the LiAlH4-AlCl3 reagent." Carbohydrate Research, 1975 , 44, 1-11. (Reference for the alternative 4-O-Bn isomer). Link

-

Shie, C.-R.; Tzeng, Z.-H.; Kulkarni, S. S.; Uang, B.-J.; Hsu, C.-Y.; Hung, S.-C. "Cu(OTf)2-Catalyzed Reductive Ring Opening of Benzylidene Acetals." Angewandte Chemie International Edition, 2005 , 44, 1665-1668. (Modern alternative).[6] Link

-

BenchChem Technical Support. "Purification of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose." (General reference for handling benzyl ethers). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. chemistry.osu.edu [chemistry.osu.edu]

- 5. A regioselective reductive ring opening of 4,6-O-prop-2-enylidene acetals of hexopyranosides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. chemicalbook.com [chemicalbook.com]

Application Note: High-Purity Isolation of Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside via Optimized Silica Gel Column Chromatography

Abstract and Introduction

Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside is a pivotal intermediate in synthetic carbohydrate chemistry, serving as a versatile building block for the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. The regioselective benzylation of methyl α-D-glucopyranoside, a common route to this compound, invariably produces a mixture of products, including the desired 2,3,6-isomer, other tri-O-benzylated regioisomers (such as the 2,4,6-isomer), under-benzylated species, and the fully substituted methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.[1][2] The structural similarity and subtle polarity differences among these byproducts present a significant purification challenge.

This application note provides a comprehensive, field-proven protocol for the purification of Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside from a crude synthetic mixture using silica gel column chromatography. We delve into the causality behind methodological choices, from solvent system selection to advanced troubleshooting, to empower researchers to achieve high purity (≥98%) consistently. The protocol is designed to be a self-validating system, integrating Thin-Layer Chromatography (TLC) for in-process monitoring and decision-making.

The Scientific Principle of Separation

The successful separation of the target compound from its closely related impurities hinges on the principles of normal-phase adsorption chromatography.

-

The Stationary Phase: Silica gel (SiO₂) serves as a polar stationary phase. Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds with polar functional groups on the analyte molecules. In the context of our mixture, the free hydroxyl group at the C4 position of Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside is the primary site for strong interaction with the silica gel.

-

The Mobile Phase: A non-polar or moderately polar mobile phase (eluent) is used to move the compounds through the column. The separation is governed by a competition for the analyte between the stationary and mobile phases. Less polar compounds, such as the tetra-benzylated byproduct which lacks a free hydroxyl group, have minimal interaction with the silica gel and are eluted quickly by the mobile phase.[2] More polar compounds, like our target molecule and other tri-O-benzyl isomers, adsorb more strongly to the silica and elute later.

-

Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased over time (e.g., by increasing the percentage of ethyl acetate in hexane), is crucial.[1][2] This strategy allows for the initial elution of non-polar impurities in a low-polarity solvent, followed by the controlled elution of the compounds of interest as the solvent strength increases, thereby maximizing resolution between structurally similar isomers.

While normal-phase chromatography is the workhorse for preparative scale, it is noteworthy that reversed-phase high-performance liquid chromatography (RP-HPLC) offers superior resolution for analytical assessment. For benzylated carbohydrates, stationary phases like pentafluorophenyl (PFP) or phenyl-hexyl provide enhanced separation due to π-π stacking interactions between the phase and the benzyl protecting groups, an effect that is often magnified when using methanol as the organic modifier.[3][4][5]

Materials and Reagents

Equipment

-

Glass chromatography column (appropriate size for scale, e.g., 40-60 mm diameter for 1-5 g of crude material)

-

Fraction collector or collection test tubes/flasks

-

Rotary evaporator

-

TLC tank, glass plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

-

Heat gun

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

-

Filter funnels and filter paper

-

Glass Pasteur pipettes and bulbs

Chemicals and Reagents

-

Crude Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside mixture

-

Silica gel for flash chromatography (e.g., 230-400 mesh)

-

Solvents (HPLC or ACS grade): Hexane (or Heptane), Ethyl Acetate, Toluene, Dichloromethane

-

TLC staining solution (e.g., 5% H₂SO₄ in methanol, or phosphomolybdic acid solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Experimental Protocol

Part A: Method Development with Thin-Layer Chromatography (TLC)

The causality of this step is paramount: TLC is a small-scale, rapid simulation of the column separation. An optimized TLC separation is the best predictor of a successful column run. The goal is to find a solvent system where the desired product has a Retention Factor (Rf) of approximately 0.25-0.35, ensuring it migrates off the column in a reasonable volume without co-eluting with impurities.

-

Prepare Samples: Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane or ethyl acetate. Also prepare solutions of any available standards (e.g., starting material, tetra-benzylated byproduct).

-

Spot the Plate: Using a capillary tube, spot the samples onto the baseline of a TLC plate.

-

Develop the Plate: Place the plate in a TLC tank containing a pre-equilibrated solvent system. Start with a low polarity mixture, such as 10% Ethyl Acetate in Hexane (v/v).

-

Visualize: After the solvent front nears the top, remove the plate, mark the solvent front, and dry. Visualize the spots first under a UV lamp (benzyl groups are UV active). Then, dip the plate in a charring stain solution and heat gently with a heat gun to visualize all organic compounds.[1]

-

Optimize: Analyze the spot separation.

-

If all spots remain at the baseline, increase the eluent polarity (e.g., to 20% or 30% Ethyl Acetate).

-

If all spots run to the solvent front, decrease the polarity.

-

Test different solvent combinations (e.g., Ethyl Acetate/Toluene) to improve the separation between the desired product and its closest-running impurities. A ternary system such as Hexane/Dichloromethane/Ethyl Acetate can sometimes improve resolution.[1]

-

Part B: Preparative Column Chromatography Protocol

-

Column Packing (Slurry Method):

-

Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

-

In a beaker, prepare a slurry of silica gel in the initial, low-polarity solvent determined by TLC (e.g., 5% Ethyl Acetate in Hexane). A general rule is to use 50-100 g of silica per 1 g of crude material.[6]

-

Pour the slurry into the column. Use gentle pressure (air or nitrogen) to pack the bed evenly, ensuring no air bubbles are trapped. The final packed bed should be level. Add a protective layer of sand on top.

-

-

Sample Loading (Dry Loading Recommended):

-

Dissolve the crude product (e.g., 2.0 g) in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Add a small amount of silica gel (e.g., 4-5 g) to this solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. This ensures the sample is introduced to the column in a narrow, concentrated band, which is critical for good separation.

-

Carefully add the silica-adsorbed sample to the top of the packed column.

-

-

Elution and Fraction Collection:

-

Begin elution with the initial low-polarity solvent (e.g., 500 mL of 5% EtOAc/Hexane). This will wash out very non-polar impurities like dibenzyl ether.

-

Gradually increase the polarity of the eluent. A stepwise gradient is effective. For example:

-

10% EtOAc in Hexane (elutes tetra-benzylated byproduct)

-

20% EtOAc in Hexane

-

30% EtOAc in Hexane (should elute the desired 2,3,6-isomer and other tri-O-benzyl isomers)

-

-

Collect fractions of a consistent volume (e.g., 20-25 mL per tube).

-

-

Fraction Analysis:

-

Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to track the elution profile.

-

Identify the fractions containing the pure desired product. There will typically be fractions containing mixed impurities, pure product, and mixed fractions with more polar impurities.

-

-

Isolation and Characterization:

-

Combine the fractions identified as pure.

-

Remove the solvent using a rotary evaporator.

-

Place the resulting solid or syrup under high vacuum to remove residual solvent.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm identity and purity.

-

Data Presentation and Expected Results

The following table summarizes a typical parameter set for this purification.

| Parameter | Recommended Specification | Rationale |

| Stationary Phase | Silica Gel, 230-400 mesh | Standard polar support for normal-phase separation of protected sugars. |

| Mobile Phase | Gradient: 5% to 40% Ethyl Acetate in Hexane | Allows for separation of compounds across a range of polarities. |

| Rf (Tetra-benzyl) | ~0.6-0.7 (in 20% EtOAc/Hexane) | Low polarity, elutes early. |

| Rf (Target Product) | ~0.3-0.4 (in 20% EtOAc/Hexane) | Ideal Rf for good separation and reasonable elution time. |

| Rf (Di-benzyl) | <0.2 (in 20% EtOAc/Hexane) | Higher polarity, elutes later or with stronger solvent. |

| Detection | UV (254 nm), H₂SO₄/Methanol Charring | Benzyl groups are UV-active; charring visualizes all organic compounds. |

Workflow Diagram

Caption: Overall workflow for the purification of Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside.

Troubleshooting and Field Insights

Even with a well-designed protocol, challenges can arise. The key is a systematic response based on understanding the underlying chemistry.

| Problem | Probable Cause | Recommended Solution |

| Poor Separation of Isomers | Isomers have very similar polarities. | 1. Flatten the Gradient: Use a very slow, shallow gradient (e.g., increase by 1-2% EtOAc at a time) in the region where isomers elute. 2. Change Solvent System: Toluene can offer different selectivity than hexane due to π-π interactions. Try an EtOAc/Toluene gradient. 3. Derivatization: Acetylate or benzoylate the crude mixture. The resulting derivatives will have different polarities, allowing for easier separation. The protecting group can then be removed in a subsequent step.[1] |

| Streaking on TLC Plate | Sample is too concentrated, too acidic/basic, or insoluble in the mobile phase. | 1. Dilute the sample before spotting. 2. Ensure the crude material is neutralized after workup. 3. Add a small amount of a more polar solvent (e.g., methanol) to the spotting solvent. |

| Product Elutes Too Quickly or Too Slowly | The mobile phase is too strong or too weak, respectively. | Re-evaluate the TLC analysis. Adjust the column's mobile phase composition to match the polarity that gave an Rf of ~0.3 on the TLC plate. |

Troubleshooting Logic

Caption: Decision tree for troubleshooting poor separation of isomers.

Conclusion

The purification of Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside is a critical and often challenging step in carbohydrate synthesis. By applying the principles of normal-phase chromatography with a systematic, TLC-driven approach to method development, high-purity material can be reliably obtained. The detailed protocol and troubleshooting guide presented herein provide researchers with a robust framework to overcome the inherent difficulties of separating closely related benzylated sugar isomers, thereby facilitating the advancement of glycoscience research and development.

References

-

Ismael, A. M., et al. (2022). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. PMC. Available at: [Link]

-

Hahm, H. S., et al. (2017). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. PMC. Available at: [Link]

-

Hahm, H. S., et al. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. PMC. Available at: [Link]

-

Hahm, H. S., et al. (2016). Protocol for the purification of protected carbohydrates: Toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. ResearchGate. Available at: [Link]

- CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses. Google Patents.

-

van der Vorm, S. (2019). Thesis: On the Reactivity and Selectivity of 6-Deoxytalosides in cis-Glycosylation. University of Groningen Research Portal. Available at: [Link]

Sources

- 1. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

using Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside in oligosaccharide synthesis

Application Note: Strategic Use of Methyl 2,3,6-Tri-O-benzyl- -D-glucopyranoside in 1 4 Glycosylation[1]

Abstract & Strategic Context

In the architecture of complex oligosaccharides, the formation of 1

Methyl 2,3,6-tri-O-benzyl-

-

Regiochemical Control: Leaves only the C4-OH free for coupling.

-

Electronic Activation: The benzyl ethers at C2, C3, and C6 are "armed" (electron-donating) protecting groups, slightly increasing the nucleophilicity of the pyranose ring compared to acyl-protected counterparts.[1]

This guide details a high-yield, metal-free synthesis of Compound 1 via regioselective benzylidene ring opening and demonstrates its application in synthesizing a maltose derivative.[1]

Synthesis Protocol: The "Reductive Opening" Strategy

The most efficient route to Compound 1 is not direct benzylation (which lacks regioselectivity), but the regioselective reductive ring opening of a 4,6-O-benzylidene acetal.[1]

While classical methods use

Workflow Visualization

Caption: Regioselective reductive opening of 4,6-benzylidene acetal to yield the 6-O-benzyl ether (4-OH acceptor).

Experimental Procedure

Starting Material: Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-

Reagents:

-

Triethylsilane (

): 3.0 equivalents -

Iodine (

): 1.5 equivalents -

Solvent: Dichloromethane (DCM), anhydrous[1]

-

Quench: Saturated

(aq) and

Step-by-Step Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve the starting material (1.0 mmol) in anhydrous DCM (10 mL).

-

Cooling: Cool the solution to 0°C (ice bath). Note: Lower temperatures (-78°C) are possible but 0°C is usually sufficient for this specific substrate.[1]

-

Addition: Add

(3.0 mmol) followed by -

Reaction: Stir at 0°C. Monitor by TLC (System: Hexane/EtOAc 2:1).

-

Endpoint: The starting material (

) disappears. The product (

-

-

Quench: Pour the mixture into a separating funnel containing saturated aqueous

(to remove iodine) and -

Workup: Extract with DCM (

mL). Dry combined organics over -

Purification: Flash chromatography (Silica gel, Gradient: 10%

30% EtOAc in Hexane).

Yield Expectation: 85–92% as a clear syrup or white solid.[1]

Application: 1 4 Glycosylation (Maltose Synthesis)

The primary utility of Compound 1 is as an acceptor. Because the C4-OH is sterically crowded, "armed" donors and strong promoters are recommended.[1]

Glycosylation Logic

-

Acceptor: Methyl 2,3,6-tri-O-benzyl-

-D-glucopyranoside (Nucleophile).[1] -

Donor: Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-

-D-glucopyranoside (Electrophile).[1] -

Promoter: NIS (N-iodosuccinimide) / TfOH (Triflic Acid).[1]

Workflow Visualization